Lithium hexafluoroarsenate

Catalog No.
S634463
CAS No.
29935-35-1
M.F
AsF6Li
M. Wt
195.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium hexafluoroarsenate

CAS Number

29935-35-1

Product Name

Lithium hexafluoroarsenate

IUPAC Name

lithium;hexafluoroarsenic(1-)

Molecular Formula

AsF6Li

Molecular Weight

195.9 g/mol

InChI

InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1

InChI Key

GTZQZEYBOGZTEO-UHFFFAOYSA-N

SMILES

[Li+].F[As-](F)(F)(F)(F)F

Synonyms

hexafluoroarsenate, LiAsF6, lithium hexafluoroarsenate, NaAsF6, sodium hexafluoroarsenate

Canonical SMILES

[Li+].F[As-](F)(F)(F)(F)F

The exact mass of the compound Lithium hexafluoroarsenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium hexafluoroarsenate (LiAsF6) is an inorganic salt used as a key component in high-performance non-aqueous electrolytes. It is recognized for its function in lithium-ion batteries, where it provides high ionic conductivity and notable thermal stability. While several lithium salts are available for energy storage applications, LiAsF6 is specified for systems where electrochemical stability at high voltages and robustness against hydrolysis are critical operational parameters, offering a distinct performance profile compared to more common alternatives like lithium hexafluorophosphate (LiPF6).

Direct substitution of LiAsF6 with more common salts like LiPF6 or LiBF4 often fails in applications demanding maximum electrochemical and thermal resilience. LiPF6, the industry standard, suffers from poor thermal stability, decomposing at elevated temperatures and reacting with trace moisture to generate corrosive hydrofluoric acid (HF), which degrades battery components and compromises long-term cycle life. LiAsF6 exhibits superior resistance to such hydrolytic decomposition, a critical attribute for processability and longevity. Furthermore, its wider electrochemical stability window allows for operation with high-voltage cathodes that would cause rapid degradation of standard carbonate-based electrolytes using LiPF6. These fundamental differences in chemical stability and voltage tolerance make LiAsF6 a necessary choice for specific high-performance systems.

Superior Hydrolytic Stability Reduces Corrosive HF Formation vs. LiPF6

The primary drawback of the widely used LiPF6 salt is its thermal and hydrolytic instability, leading to decomposition into PF5 gas and subsequent reaction with trace water to form highly corrosive hydrofluoric acid (HF). This reaction degrades both anode and cathode surfaces, severely impacting battery performance. LiAsF6 was historically recognized as a more stable alternative, a key reason for its consideration in early lithium battery development before manufacturing processes for high-purity LiPF6 improved. This inherent chemical robustness makes LiAsF6 a more suitable candidate for applications where long-term chemical stability and avoidance of HF-induced degradation are paramount.

Evidence DimensionHydrolytic Stability / HF Generation
Target Compound DataChemically more stable and less prone to hydrolysis.
Comparator Or BaselineLiPF6: Decomposes in the presence of trace moisture to form PF5, which readily hydrolyzes to generate corrosive HF.
Quantified DifferenceQualitatively higher stability, reducing the primary pathway for HF generation that plagues LiPF6-based systems.
ConditionsStandard operating conditions in lithium-ion battery electrolytes, particularly in the presence of unavoidable trace water.

For procurement, this means reduced material degradation, longer device lifetime, and less stringent moisture control requirements during handling and manufacturing compared to LiPF6.

Higher Thermal Decomposition Onset Compared to LiPF6

Thermal stability is a critical parameter for battery safety and high-temperature applications. Pure, dry LiPF6 salt begins to decompose at approximately 107°C. In contrast, LiAsF6 exhibits a significantly higher melting and decomposition point, with a reported melting point of 349°C, indicating substantially greater thermal stability. This superior thermal robustness reduces the risk of thermally induced electrolyte degradation, which can lead to gas generation, pressure buildup, and thermal runaway in a cell.

Evidence DimensionThermal Decomposition Onset (Neat Salt)
Target Compound DataMelting point of 349°C, indicating high thermal stability.
Comparator Or BaselineLiPF6: Onset of thermal decomposition at ~107°C.
Quantified Difference>200°C higher thermal stability threshold.
ConditionsThermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) in a dry, inert atmosphere.

This provides a significant safety and operational margin for devices intended for high-temperature environments or applications with demanding thermal management requirements.

Competitive Ionic Conductivity for High-Rate Performance

High ionic conductivity is essential for enabling fast charging and high-power discharge. In comparative studies using propylene carbonate (PC) and diethyl carbonate (DEC) solvent mixtures, LiAsF6 demonstrates ionic conductivity comparable to, and in some conditions exceeding, that of LiPF6. For example, in a 70:30 PC:DEC mixture, the maximum specific conductance for a LiAsF6 electrolyte was measured at 7.1 mS/cm, slightly higher than the 6.9 mS/cm observed for a LiPF6-based electrolyte under the same conditions. This ensures that selecting LiAsF6 for its stability benefits does not compromise the electrolyte's charge transport capabilities.

Evidence DimensionMaximum Specific Conductance
Target Compound Data7.1 mS/cm
Comparator Or BaselineLiPF6: 6.9 mS/cm
Quantified Difference~3% higher conductivity
Conditions1M electrolyte in 70:30 (v/v) propylene carbonate (PC) and diethyl carbonate (DEC) solvent mixture at 25°C.

This demonstrates that LiAsF6 can be procured as a high-stability alternative to LiPF6 without sacrificing the high-rate performance required in demanding applications.

High-Voltage Battery Systems (>4.3V)

The superior electrochemical stability of LiAsF6 makes it a preferred choice for electrolytes paired with high-voltage cathode materials. Unlike standard LiPF6-based electrolytes that decompose above 4.5V, LiAsF6 enables stable cycling at higher potentials, which is critical for developing next-generation, high-energy-density lithium-ion batteries.

Applications Requiring Enhanced Thermal Safety

Due to its significantly higher thermal decomposition temperature compared to LiPF6, LiAsF6 is specified for energy storage systems operating in high-temperature environments or where thermal safety is a primary design constraint. This includes applications in aerospace, defense, and industrial equipment where operational reliability under thermal stress is non-negotiable.

Long-Cycle-Life and High-Reliability Systems

The enhanced hydrolytic stability of LiAsF6 directly translates to a longer operational lifetime by minimizing the generation of corrosive HF, which is a known cause of capacity fade in LiPF6-based cells. This makes it the right choice for sealed, long-service-life applications such as medical implants, remote sensors, and critical backup power systems where maintenance is impractical and reliability is paramount.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (97.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (88.64%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

29935-35-1

Wikipedia

Lithium hexafluoroarsenate

General Manufacturing Information

Arsenate(1-), hexafluoro-, lithium (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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